N'-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide
Overview
Description
N’-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their broad spectrum of pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties .
Preparation Methods
The synthesis of N’-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide can be achieved through various synthetic routes. One efficient method involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This method is catalyst-free and highlights the use of environmentally benign solvents and operational simplicity.
Chemical Reactions Analysis
N’-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide has significant applications in scientific research, particularly in medicinal chemistry. It has been studied for its potential as an antituberculosis agent, showing significant activity against multidrug-resistant and extensively drug-resistant tuberculosis strains . Additionally, it is used in the development of new drugs due to its broad spectrum of biological activities.
Mechanism of Action
The mechanism of action of N’-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of pathogens. For example, its antituberculosis activity is attributed to its ability to inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall .
Comparison with Similar Compounds
N’-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide can be compared with other imidazo[1,2-a]pyridine derivatives such as:
Zolpidem: A well-known anti-ulcer drug.
Alpidem: Used for its anxiolytic properties.
Olprinone: Known for its cardiovascular effects.
These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities. N’-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide is unique due to its specific substituents, which confer its distinct biological activities.
Properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]imidazo[1,2-a]pyridine-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-13-3-1-11(2-4-13)10-18-19-15(21)12-5-7-20-8-6-17-14(20)9-12/h1-10H,(H,19,21)/b18-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXAAOUGJHQLIF-VCHYOVAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC3=NC=CN3C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC3=NC=CN3C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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